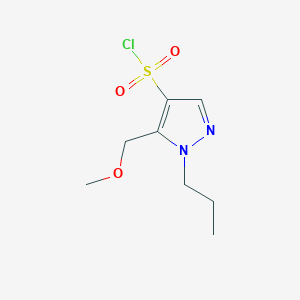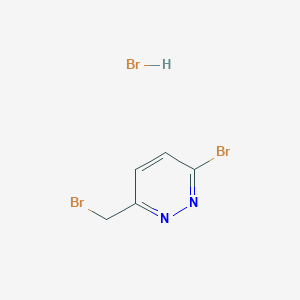
3-Bromo-6-(bromomethyl)pyridazine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-(bromomethyl)pyridazine hydrobromide is a chemical compound with the CAS Number: 1914148-57-4 . It has a molecular weight of 332.82 . This compound is a solid under normal conditions and is stored in an inert atmosphere at temperatures between 2-8°C . It is typically used as a biochemical reagent and can serve as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4Br2N2.BrH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H . This indicates that the compound has a pyridazine ring with bromomethyl groups attached at the 3 and 6 positions, and an additional hydrobromide group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 332.82 .Wissenschaftliche Forschungsanwendungen
Synthesis of Antiproliferative Agents
Research has demonstrated the utility of brominated compounds in the synthesis of new heterocycles, such as pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, and others, with potential antitumor activity. For instance, coumarin derivatives synthesized from similar brominated intermediates showed promising antitumor activity against liver carcinoma cancer cell lines, highlighting the role of these compounds in developing new antiproliferative agents (Gomha, Zaki, & Abdelhamid, 2015).
Development of Herbicidal Compounds
Compounds derived from brominated pyridazines have been investigated for their herbicidal activities. A study synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their effects on Spirodela polyrrhiza and in greenhouse tests. Some of these compounds exhibited significant herbicidal activities, comparable or superior to commercial bleaching herbicides against dicotyledonous plants, indicating their potential in agricultural applications (Xu et al., 2008).
Antibacterial Compound Synthesis
The precursor "3-Bromo-6-(bromomethyl)pyridazine hydrobromide" has been used in synthesizing new heterocyclic compounds containing a sulfonamido moiety. These compounds were aimed at developing new antibacterial agents, demonstrating the broad spectrum of scientific research applications of brominated pyridazines. The synthesized compounds underwent in vitro screening for their antibacterial activities, with several showing high effectiveness (Azab, Youssef, & El-Bordany, 2013).
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up . In case of contact with skin or eyes, or if swallowed or inhaled, immediate medical attention is required .
Wirkmechanismus
The bromine atoms in “3-Bromo-6-(bromomethyl)pyridazine hydrobromide” make it a good electrophile, meaning it can participate in reactions with nucleophiles. This property could be exploited in various chemical reactions to create new bonds and form new compounds .
As for its safety, it’s important to note that this compound is classified as dangerous, as it can cause severe skin burns and eye damage . Therefore, it should be handled with appropriate safety measures.
Eigenschaften
IUPAC Name |
3-bromo-6-(bromomethyl)pyridazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2.BrH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVSJMWSPAAEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CBr)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2716060.png)
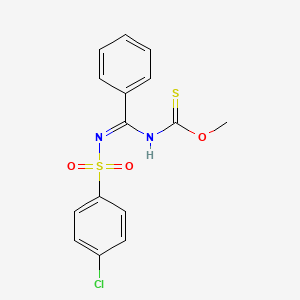
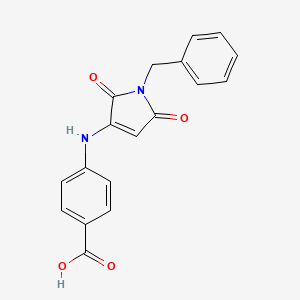

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)
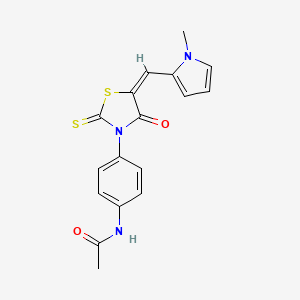
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2716068.png)
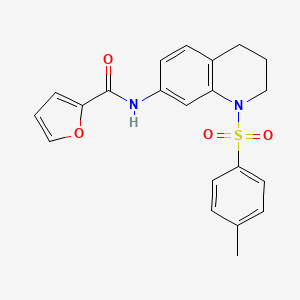
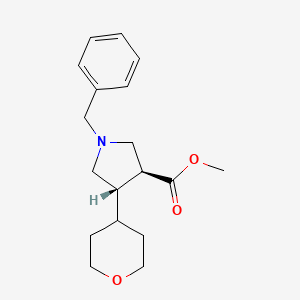
![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)
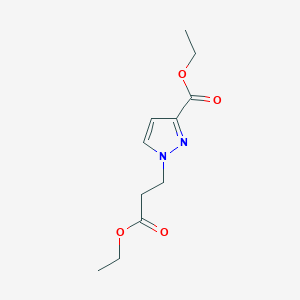

![N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2716079.png)
